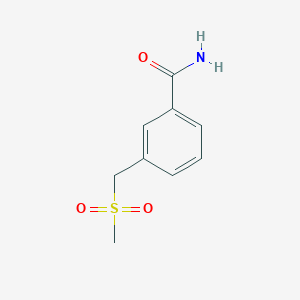

3-((Methylsulfonyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “3-((Methylsulfonyl)methyl)benzamide” has been reported in the literature. For instance, a study discusses the design and synthesis of novel methylsulfonyl indole-benzimidazoles . Another study reports the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .Scientific Research Applications

Antioxidant Activity

3-(Methanesulfonylmethyl)benzamide: and its derivatives have been studied for their antioxidant properties. These compounds have shown potential in scavenging free radicals and chelating metals, which are crucial processes in protecting the body from oxidative stress . The antioxidant activity is measured through various in vitro assays, such as total antioxidant capacity and metal chelating activity tests. This application is significant in the development of new therapeutic agents for diseases where oxidative stress plays a key role.

Antibacterial Activity

The antibacterial activity of benzamide derivatives has been a subject of research, with some compounds exhibiting growth inhibitory effects against both gram-positive and gram-negative bacteria . This property is particularly important in the search for new antibiotics, especially in the face of increasing antibiotic resistance.

Drug Discovery

Benzamides, including 3-(Methanesulfonylmethyl)benzamide , are integral in drug discovery due to their structural significance in many biological molecules . They serve as key intermediates in the synthesis of various pharmaceuticals and have been used in the development of treatments for conditions such as cancer, hypercholesterolemia, and microbial infections.

Industrial Applications

Beyond medical applications, benzamide compounds find use in various industrial sectors. They are utilized in the plastic and rubber industry, paper industry, and even in agriculture . Their versatility in these fields stems from their chemical properties, which allow them to be incorporated into different materials and processes.

Chemical Sensing

Recent studies have indicated that benzamide structures could be employed in the development of optical chemical sensors . These sensors have applications in medicine, environmental science, and chemical technology, providing a non-invasive means to detect and measure various chemical substances.

Mechanism of Action

Target of Action

Similar compounds like 3-methoxybenzamide have been shown to target poly [adp-ribose] polymerase 1 (parp1) in humans . PARP1 plays a crucial role in DNA repair and genomic stability .

Mode of Action

Amides, in general, can undergo hydrolysis in the presence of added acid or base . In living cells, this process is catalyzed by enzymes .

Biochemical Pathways

It’s important to note that any compound interacting with parp1 would likely influence dna repair pathways .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Compounds that interact with parp1 could potentially influence dna repair processes and genomic stability .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can generally influence the action of a compound .

properties

IUPAC Name |

3-(methylsulfonylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFQJMYUKMEXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)

![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)

![2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B2889293.png)

![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)